

An In-Depth Technical Guide to the Pharmacological Profile of Anpirtoline Hydrochloride

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Compound of Interest

Compound Name: *Anpirtoline hydrochloride*

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Introduction

Anpirtoline hydrochloride (developmental code name D-16949) is a synthetic, centrally acting compound with a unique and complex pharmacological profile.^{[1][2]} Structurally, it is identified as 6-Chloro-2-[piperidinyl-4-thio]pyridine hydrochloride. Although it was investigated for the treatment of major depressive disorder (MDD) and pain, it has not been marketed and is primarily utilized as a research tool to explore the serotonergic system.^[2] This document provides a comprehensive overview of its pharmacological properties, drawing from key in vitro and in vivo studies.

Chemical and Physical Properties

Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.^[2] Its high water solubility is advantageous for its application in both in vitro and in vivo experimental settings.^[3]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ Cl ₂ N ₂ S	[3]
Molar Mass	265.20 g/mol	[3]
Melting Point	126–128°C	[2][3]
Density	1.27 g/cm ³	[3]
Water Solubility	100 mg/mL (37.71 mM)	[3]
DMSO Solubility	26.52 mg/mL (100 mM)	[3]
CAS Number	98330-05-3	[2]

Pharmacodynamics: Receptor Interaction and Mechanism of Action

Anpirtoline's primary mechanism of action revolves around its potent interaction with serotonin (5-HT) receptors. It exhibits a mixed profile of agonist and antagonist activities across different 5-HT receptor subtypes, with a notable preference for the 5-HT_{1B} receptor.[2]

Receptor Binding Affinity

Radioligand binding assays using rat brain membranes have been employed to determine the affinity of Anpirtoline for various serotonin receptor subtypes. The resulting inhibition constants (K_i) highlight its selectivity profile.

Receptor Subtype	Binding Affinity (K _i , nM)	Activity Profile	Source(s)
5-HT _{1B}	28	Full Agonist	[1][3][4][5]
5-HT _{1A}	150	Partial Agonist	[1][3][4][5]
5-HT ₃	29.5	Competitive Antagonist	[3]
5-HT ₂	1490 (1.49 μM)	Weak Antagonist	[1][3][4][5]

Detailed Mechanism of Action

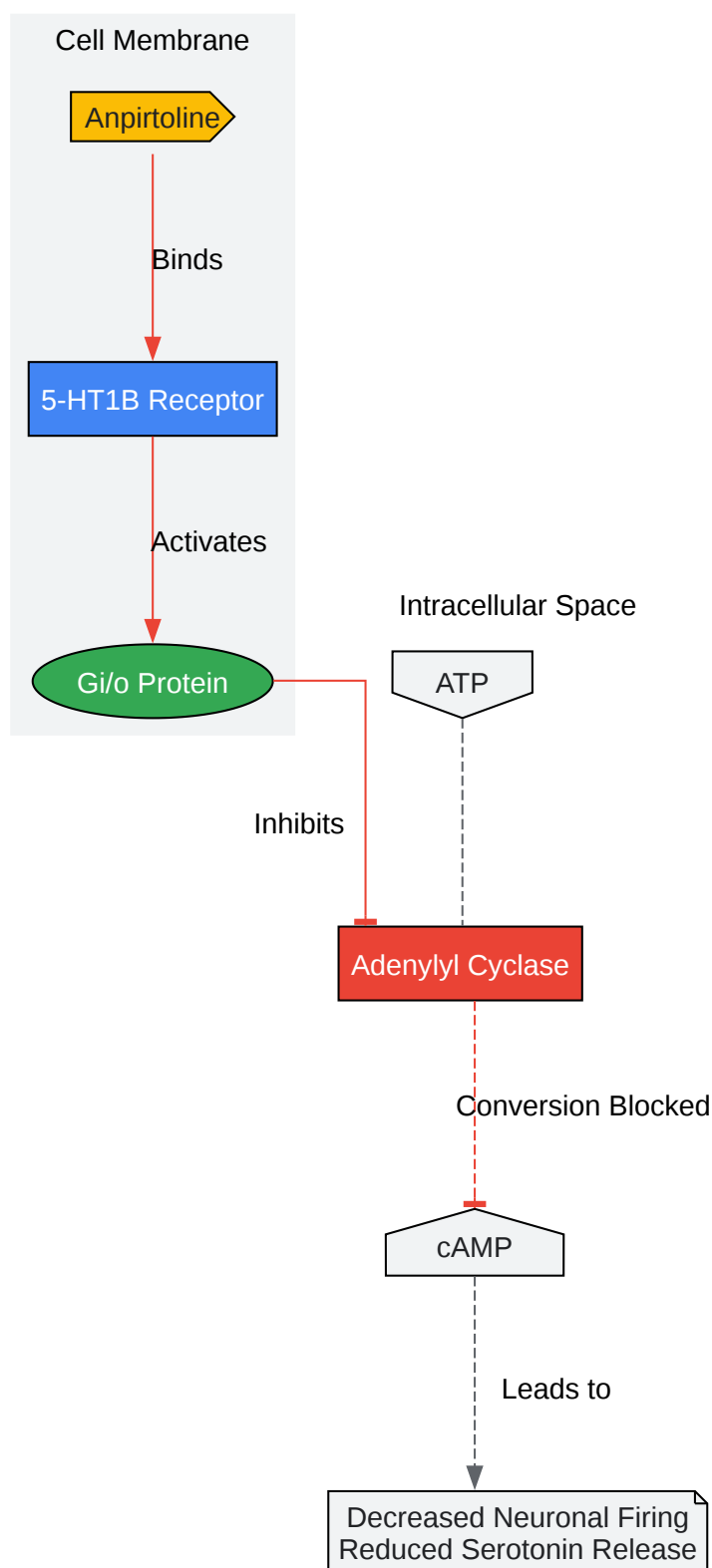
5-HT_{1B} Receptor Agonism: Anpirtoline is a potent and selective agonist at 5-HT_{1B} receptors. These receptors function as presynaptic autoreceptors, and their activation by Anpirtoline leads to the inhibition of serotonin (5-HT) synthesis and release in key brain regions.[3] Microdialysis studies have confirmed that administration of Anpirtoline can reduce extracellular serotonin levels by 40-60%.[3] This modulation of serotonergic transmission is believed to be the primary mechanism behind its observed behavioral effects, such as the attenuation of aggression.[3]

5-HT₃ Receptor Antagonism: In addition to its agonist activity, Anpirtoline acts as a competitive antagonist at 5-HT₃ receptors.[3] This action is significant as 5-HT₃ receptors are ligand-gated ion channels involved in emesis and gastrointestinal motility. The antagonist properties at this receptor may contribute to the antiemetic effects observed in preclinical models.[3][6]

Other Receptor Interactions: Anpirtoline demonstrates partial agonism at 5-HT_{1A} receptors and weak antagonism at 5-HT₂ receptors.[3][4] The interaction with 5-HT_{1A} receptors may contribute to its antidepressant-like and antinociceptive properties.[4][5] Its very low affinity for 5-HT₂ receptors suggests minimal involvement in pathways associated with hallucinogenic effects.[3]

Signaling Pathway Visualization

Activation of the 5-HT_{1B} receptor, a Gi/o-coupled protein, by Anpirtoline initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.



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Anpirtoline-mediated 5-HT1B receptor signaling cascade.

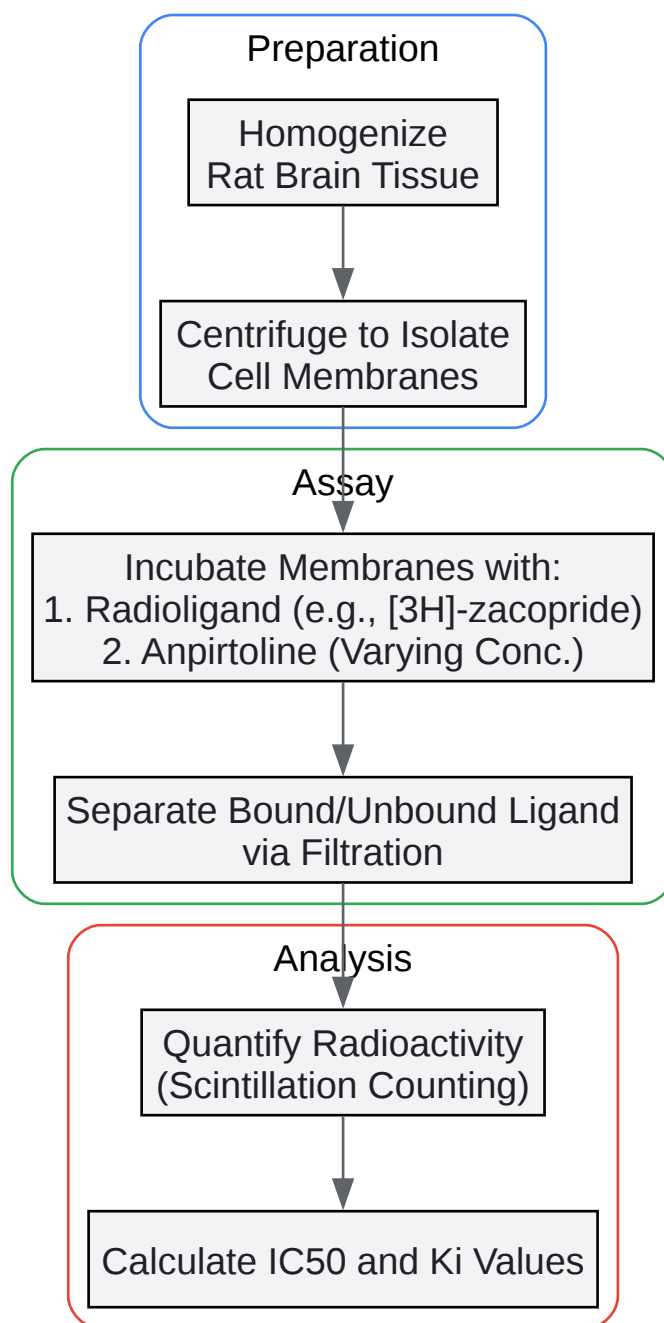
Experimental Protocols and Findings

The pharmacological profile of Anpirtoline has been characterized through a variety of in vitro and in vivo experimental paradigms.

In Vitro Experiments

3.1.1 Radioligand Binding Assays

- Objective: To determine the binding affinity (K_i) of Anpirtoline for various receptor subtypes.
- Protocol:
 - Membrane Preparation: Rat brain cortices or other relevant tissues are homogenized in a buffer solution (e.g., Tris-HCl) and centrifuged to isolate cell membranes containing the receptors of interest.
 - Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3 H]-(S)-zacopride for 5-HT₃ receptors) and varying concentrations of Anpirtoline (the competitor).[6]
 - Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.
 - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
 - Data Analysis: The concentration of Anpirtoline that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the radioligand concentration and K_d is its dissociation constant.[5]



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Workflow for a competitive radioligand binding assay.

3.1.2 Functional Assays

- **Adenylate Cyclase Activity:** Anpirtoline's agonist effect at 5-HT_{1B} receptors was confirmed by its ability to inhibit forskolin-stimulated adenylate cyclase activity in homogenates of the rat

substantia nigra.[4][5] This effect was preventable by 5-HT_{1B} receptor antagonists.[4][5]

- **Cation Influx Assay:** To assess 5-HT₃ antagonism, N1E-115 neuroblastoma cells were used. Anpirtoline was shown to concentration-dependently inhibit the influx of [¹⁴C]-guanidinium induced by 5-HT, shifting the 5-HT concentration-response curve to the right, which is characteristic of a competitive antagonist.[6] The apparent pA₂ value was determined to be 7.78.[6]

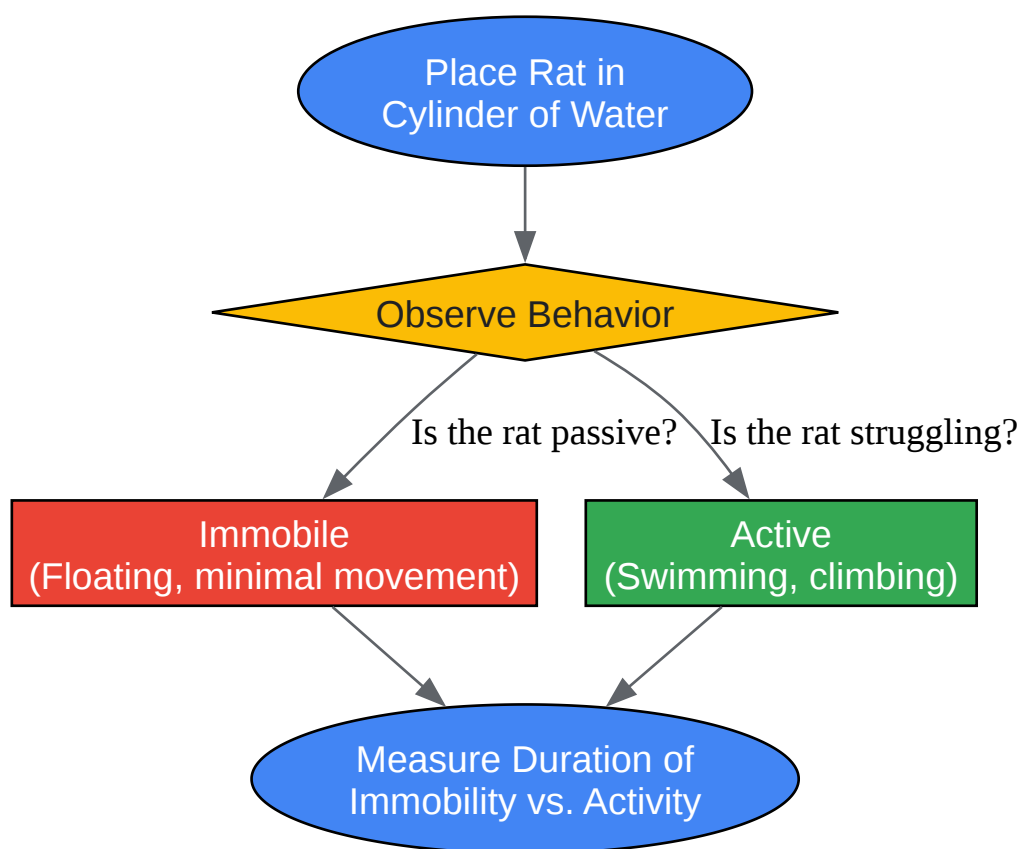
In Vitro Functional Assay	Tissue/Cell Line	Anpirtoline Effect	Potency (EC ₅₀ / pA ₂)	Source(s)
[³ H]-5-HT Release	Rat Brain Cortex Slices	Inhibition	55 nM	[4][5]
[³ H]-5-HT Release	Pig Brain Cortex Slices	Inhibition	1190 nM	[4][5]
Cation Influx	N1E-115 Cells	Inhibition (Antagonism)	pA ₂ = 7.78	[6]

In Vivo Experiments

3.2.1 Behavioral Models

- **Forced Swimming Test (Antidepressant-like activity):** In this rat model of "behavioral despair," Anpirtoline induced a dose-related increase in swimming activity and a decrease in immobility time, effects characteristic of antidepressant drugs.[4]
- **Electrostimulated Pain Test (Antinociceptive activity):** Anpirtoline dose-dependently increased the pain threshold in mice. This antinociceptive effect was abolished by pretreatment with antagonists like cyproheptadine or propranolol.[4][5]
- **Aggression Models (e.g., Resident-Intruder):** Anpirtoline has been shown to reduce aggressive behaviors, such as attack latency and bite frequency, in socially instigated mice. [3] This effect is attributed to its primary action as a 5-HT_{1B} agonist.[3]

- Discriminative Stimulus Effects: In rats trained to discriminate Anpirtoline from vehicle, the 5-HT_{1B} agonists 1-(m-trifluoromethylphenyl)-piperazine (TFMPP) and RU 24969 fully substituted for Anpirtoline, confirming that its discriminative stimulus effects are primarily mediated by 5-HT_{1B} receptors.[7]



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Logical workflow of the Forced Swimming Test.

3.2.2 In Vivo Efficacy

Experimental Model	Species	Effect	Potency (ED ₅₀)	Source(s)
Electrostimulated Pain Test	Mice	Antinociception	0.52 mg/kg, i.p.	[4][5]
Forced Swimming Test	Rats	Antidepressant-like	4.6 mg/kg, i.p.	[4]
Discriminative Stimulus	Rats	Drug Discrimination	0.31 mg/kg, i.p.	[7]
Aggression Modulation	Mice	Reduced Aggression	0.3–3 mg/kg, s.c.	[3]

Conclusion

Anpirtoline hydrochloride is a multifaceted pharmacological agent characterized by its potent agonist activity at 5-HT_{1B} receptors and competitive antagonism at 5-HT₃ receptors.[3] Its profile is further defined by weaker interactions with 5-HT_{1A} and 5-HT₂ receptors.[3] This unique combination of effects results in a range of activities, including antidepressant-like, antinociceptive, and anti-aggressive properties in preclinical models.[4] As a brain-penetrant compound, it remains a valuable tool for researchers investigating the complex roles of the serotonergic system in both normal physiology and pathological states. The detailed data on its receptor affinities and in vivo efficacy provide a solid foundation for its use in elucidating the function of specific serotonin receptor subtypes.

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